molecular formula C19H16N2O5S2 B2719468 N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide CAS No. 463979-03-5

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide

Cat. No.: B2719468
CAS No.: 463979-03-5
M. Wt: 416.47
InChI Key: PEGRKCLDEOILOG-MHWRWJLKSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes:

  • E-configuration at the C5 position, confirmed via X-ray crystallography (e.g., SHELX-based methods) .
  • A 2-methoxybenzamide group at N3, influencing steric and electronic properties.

Properties

IUPAC Name

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-25-14-6-4-3-5-12(14)17(23)20-21-18(24)16(28-19(21)27)10-11-7-8-13(22)15(9-11)26-2/h3-10,22H,1-2H3,(H,20,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGRKCLDEOILOG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a compound belonging to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core structure with various substituents that contribute to its biological activity. The presence of the methoxy and hydroxy groups enhances its solubility and potential interactions with biological targets.

Antioxidant Activity

Several studies have demonstrated that thiazolidinones exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals, reducing oxidative stress in cells. Research has shown that derivatives of thiazolidinones can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have been investigated for their antimicrobial properties. In vitro studies have indicated that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies have reported that thiazolidinones can downregulate the expression of TNF-alpha and IL-6 in various cellular models, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Thiazolidinones are being explored for their anticancer properties. The compound has been found to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulatory proteins. Specific studies have highlighted its efficacy against breast and colon cancer cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
  • Gene Expression Modulation : It influences the expression levels of genes associated with oxidative stress and apoptosis.
  • Cell Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Case Studies

StudyFindings
Demonstrated antioxidant effects by reducing oxidative stress markers in diabetic rats.
Showed antimicrobial efficacy against Staphylococcus aureus and Candida albicans with MIC values indicating strong activity.
Reported anti-inflammatory effects in a murine model of arthritis, significantly lowering paw swelling and inflammatory markers.
Induced apoptosis in MCF-7 breast cancer cells via caspase activation and cell cycle arrest at G0/G1 phase.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Research indicates that compounds similar to N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide exhibit significant anticancer properties. The mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation and survival pathways .
    • A study demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival .
  • Anti-inflammatory Properties
    • The compound has shown potential as an anti-inflammatory agent. In silico studies suggest that it could inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response . This property makes it a candidate for treating conditions characterized by chronic inflammation.
  • Antidiabetic Potential
    • Similar thiazolidinone compounds have been investigated for their antidiabetic effects. They may act by enhancing insulin sensitivity or modulating glucose metabolism pathways, making them suitable for further exploration as multi-target antidiabetic agents.

Case Studies and Research Findings

  • In Vitro Studies
    • In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, indicating strong anticancer potential . These studies often utilize assays like MTT or cell counting to assess cytotoxicity.
  • Molecular Docking Studies
    • Molecular docking studies have been employed to predict binding affinities of this compound with target proteins involved in cancer and inflammation pathways. These studies suggest favorable interactions that warrant further investigation in vivo .

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: ~431 g/mol (analogous to ) .
  • LogP (XLogP3): ~3.6, indicating moderate lipophilicity .
  • Hydrogen bond donors/acceptors: 2/8, suggesting polar interactions .

Comparison with Structural Analogs

Substituent Variations on the Benzamide Group

Compound Substituent Key Differences Biological Implications
Target Compound 2-methoxy Balanced lipophilicity; moderate electron-donating effects. Enhanced metabolic stability compared to nitro analogs.
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide 2-nitro Nitro group (electron-withdrawing). Increased reactivity; potential cytotoxicity. Z-isomer may alter binding conformation.
2-chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide 2-chloro Chloro substituent (lipophilic). Improved membrane permeability but reduced solubility.

Variations in the Methylidene Aromatic Ring

Compound Aromatic Ring Substituents Key Differences Physicochemical Impact
Target Compound 4-hydroxy-3-methoxy Polar hydroxyl group; methoxy enhances solubility. Antioxidant activity via phenolic OH .
N-[(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide 4-ethoxy-3-methoxy Ethoxy (less polar than hydroxy). Reduced hydrogen bonding; altered metabolic pathways.
(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives Furan ring Bioisosteric replacement of phenyl. Enhanced metabolic stability; potential π-π stacking with targets.

Modifications in the Thiazolidinone Core

Compound Core Modification Key Differences Structural Impact
4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide Morpholine-4-ylbutanamide Extended alkyl chain with morpholine. Improved aqueous solubility; potential for kinase inhibition.
N-(4-methylthiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide Thiophene and hexanamide Thiophene (bioisostere); long-chain amide. Increased hydrophobicity; prolonged half-life.

Q & A

Q. Basic

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • IR : Identify C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches.
  • HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 431.06). Compare with PubChem’s computed data for validation .

How to refine twinned crystals in SC-XRD analysis?

Advanced
Use SHELXL’s twin refinement (HKLF5 format) with the TWIN and BASF commands. For non-merohedral twinning, apply a twin matrix (e.g., 0 -1 0 / -1 0 0 / 0 0 -1). Adjust the twin scale factor iteratively. Validate with the R1 factor (<5%) and check for residual electron density peaks .

How to design derivatives for structure-activity relationship (SAR) studies?

Advanced
Modify the hydroxy/methoxy substituents via alkylation or acylation. Introduce electron-withdrawing groups (e.g., -NO2, -Cl) to the benzamide moiety to assess electronic effects. Use Suzuki-Miyaura coupling to diversify the arylidene group. Characterize derivatives via SC-XRD and assess bioactivity in enzyme inhibition assays .

What solvent systems improve recrystallization purity?

Basic
DMF-ethanol (1:3 v/v) is ideal for removing unreacted aldehyde impurities. For polar by-products, use gradient cooling (60°C → 4°C over 12 hours). Monitor crystal morphology under polarized light to avoid solvate formation. For stubborn impurities, employ column chromatography with silica gel (ethyl acetate/hexane, 3:7) .

How to address low batch purity in scaled-up synthesis?

Advanced
Implement flash chromatography with a gradient elution (hexane → ethyl acetate → methanol). Use prep-HPLC (C18 column, 0.1% TFA in water/acetonitrile) for final polishing. Quantify impurities via LC-MS and adjust stoichiometry (e.g., excess aldehyde) to suppress side reactions. Validate with 1H NMR integration .

How to perform conformational analysis using DFT?

Advanced
Optimize geometry at the B3LYP/6-31G(d) level in Gaussian 16. Compare calculated bond lengths/angles with SC-XRD data. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For tautomerism, compute Gibbs free energy differences (ΔG) between keto and enol forms using PCM solvation models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.